N-(furan-2-ylmethyl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-4-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is a complex organic compound that features a furan ring, a benzamide group, and a phenyl group with an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-4-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Benzamide Formation: The benzamide group can be introduced by reacting an appropriate benzoyl chloride with an amine.
Coupling Reactions: The final step involves coupling the furan ring with the benzamide and phenyl groups using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-4-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-4-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Chemical Reactivity: The furan ring can participate in Diels-Alder reactions, while the benzamide group can form hydrogen bonds, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furfural and furfuryl alcohol share the furan ring structure.
Benzamide Derivatives: Compounds such as N-methylbenzamide and N-phenylbenzamide have similar amide functionalities.
Uniqueness
N-[(FURAN-2-YL)METHYL]-4-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is unique due to the combination of its furan, benzamide, and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25NO2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H25NO2/c1-17(2)20-12-8-19(9-13-20)15-24(16-22-5-4-14-26-22)23(25)21-10-6-18(3)7-11-21/h4-14,17H,15-16H2,1-3H3 |
InChI Key |
DVJNHNTYXUKNAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.